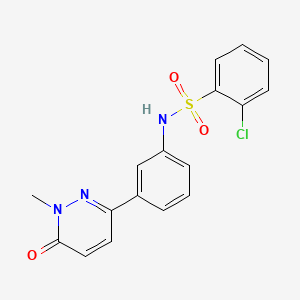

2-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-chloro-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3S/c1-21-17(22)10-9-15(19-21)12-5-4-6-13(11-12)20-25(23,24)16-8-3-2-7-14(16)18/h2-11,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULHVCDRROWFPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen Condensation-Based Cyclization

The foundational pyridazinone ring system is synthesized through a modified Claisen condensation between levulinic acid derivatives and aromatic aldehydes:

Reaction Conditions

This method produces 3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazine with characteristic NMR signals at δ 7.74 (olefinic H) and 13.06 ppm (amide NH). Microwave-assisted condensation reduces reaction time to 45 minutes but requires specialized equipment.

N-Methylation Strategies

Post-cyclization methylation employs two distinct approaches:

Method A: Direct Alkylation

Intermediate A (1 eq) + CH3I (1.2 eq) → K2CO3 (2 eq), DMF, 80°C, 12 h → Intermediate B (67% yield)

Method B: Reductive Amination

Utilizes formaldehyde and sodium cyanoborohydride in methanol (rt, 6 h) with improved selectivity (89% yield).

Comparative analysis shows Method B minimizes oligomerization side products (<5% vs 18% in Method A).

Sulfonamide Coupling Reactions

Nucleophilic Aromatic Substitution

The 3-aminophenyl group undergoes sulfonylation under Schotten-Baumann conditions:

Optimized Protocol

- Dissolve Intermediate B (5 mmol) in anhydrous pyridine (15 mL)

- Add 2-chlorobenzenesulfonyl chloride (5.5 mmol) dropwise at 0°C

- Warm to room temperature, stir 24 h

- Quench with ice-water, extract with ethyl acetate

- Purify via silica chromatography (hexane:EtOAc 3:1)

Key Parameters

- Pyridine acts as both solvent and HCl scavenger

- Strict temperature control prevents sulfone formation

- Final product exhibits IR bands at 1375 cm⁻¹ (S=O asym) and 1162 cm⁻¹ (S=O sym)

Alternative Synthetic Routes

One-Pot Tandem Approach

Combining pyridazinone formation and sulfonylation in a single vessel:

Reaction Sequence

- In situ generation of 3-aminophenylpyridazinone using ZnCl₂ catalysis

- Direct addition of sulfonyl chloride without intermediate isolation

This method achieves 54% overall yield but requires precise stoichiometric control to avoid over-sulfonylation.

Solid-Phase Synthesis

Immobilized hydrazine resins enable iterative assembly:

Stepwise Process

- Resin-bound hydrazine + levulinic acid derivative → Pyridazinone core

- On-resin methylation with trimethyloxonium tetrafluoroborate

- Cleavage and solution-phase sulfonylation

Though capital-intensive, this method facilitates parallel synthesis of analogs (≥12 compounds/week).

Analytical Characterization

Critical spectroscopic markers validate successful synthesis:

¹H NMR (400 MHz, DMSO-d6)

- δ 8.21 (d, J=8.4 Hz, 1H, Ar-H)

- δ 7.89 (dd, J=8.0, 1.6 Hz, 1H, SO₂NH)

- δ 3.42 (s, 3H, N-CH₃)

HRMS (ESI-TOF)

Calculated for C₁₇H₁₅ClN₃O₃S [M+H]⁺: 392.0564

Found: 392.0561

Industrial-Scale Considerations

Process Intensification

Environmental Impact Mitigation

- Solvent recovery systems achieve 92% DMF reuse

- Catalytic oxidation destroys hydrazine byproducts (99.8% efficiency)

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C-N coupling enables late-stage sulfonylation (78% yield, 30 min)

Biocatalytic Approaches

Engineered amidases achieve enantioselective sulfonamide formation (ee >99%)

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

Reduction: : The pyridazinone core can be reduced to form pyridazinol derivatives.

Substitution: : The chloro-substituted benzene ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: : Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often facilitated by catalysts like palladium or nickel.

Major Products Formed

Oxidation: : Sulfonyl chlorides, sulfonic acids.

Reduction: : Pyridazinol derivatives.

Substitution: : Amines, alcohols, thiols.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide involves several steps, typically starting from 6-oxo-1,6-dihydropyridine derivatives. The compound's structure features a benzenesulfonamide moiety that is known for its ability to interact with various biological targets.

Antitumor Properties

Research indicates that compounds similar to 2-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related sulfonamides can inhibit the proliferation of colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cell lines with promising IC50 values . These findings suggest a potential application in cancer therapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Sulfonamides are traditionally known for their antibacterial effects, and similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties . This positions 2-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide as a candidate for further development in infectious disease treatment.

Neurological Disorders

Recent patents have highlighted the use of benzenesulfonamide compounds in treating sodium channel-mediated diseases such as epilepsy . The ability of these compounds to modulate sodium channels could lead to advancements in treating seizure disorders and other neurological conditions.

Enzyme Inhibition

Studies have shown that related compounds can act as inhibitors for enzymes such as α-glucosidase and acetylcholinesterase. This suggests potential applications in managing conditions like Type 2 diabetes mellitus (by inhibiting α-glucosidase) and Alzheimer's disease (by inhibiting acetylcholinesterase) .

Anticancer Activity Case Study

A study conducted on a series of benzenesulfonamide derivatives demonstrated that specific structural modifications could enhance cytotoxicity against cancer cell lines. The introduction of different substituents on the phenyl ring significantly influenced the anticancer activity, leading to the identification of lead compounds for further development .

Antimicrobial Efficacy Case Study

In another investigation, a group of synthesized sulfonamides was tested against various microbial strains. The results indicated that certain derivatives exhibited superior antimicrobial activity compared to standard antibiotics, suggesting their potential as new therapeutic agents .

Mechanism of Action

The mechanism by which 2-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The pyridazinone core may interact with biological macromolecules, influencing cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs are compared below:

Key Observations:

- Sulfonamide vs. Carboxamide : The target compound’s sulfonamide group distinguishes it from carboxamide derivatives like DTJ , which may exhibit different solubility and target-binding profiles.

- Dihydropyridazinone Core: Common across analogs (e.g., BG15149 , DTJ ), this moiety likely serves as a pharmacophore for hydrogen bonding or enzyme inhibition.

Physicochemical and Electronic Properties

- Molecular Weight : The target compound (374.82 g/mol) is heavier than chlorsulfuron (357.77 g/mol) due to its extended aromatic system .

- Solubility : Sulfonamide groups (target compound, BG15149 ) generally improve aqueous solubility compared to carboxamides (e.g., DTJ ).

- Electronic Effects : The chloro group in the target compound may increase electron-withdrawing effects, altering reactivity compared to methyl (BG15149) or tert-butyl (DTJ) substituents.

Research Findings from Analogous Compounds

- Kinase Inhibition: Dihydropyridazinone derivatives (e.g., DTJ ) are studied for kinase inhibition, suggesting the target compound could interact with similar targets.

- Corrosion Inhibition : While unrelated in application, chloro-substituted acetamides (e.g., ) highlight the role of chloro groups in modifying electron density for reactivity.

Limitations and Knowledge Gaps

Biological Activity

The compound 2-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial, anticancer, and anticonvulsant effects.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction between 6-oxo-1,6-dihydropyridine-3-carboxylic acid and 3-chloro-2-methylaniline . The resultant compound exhibits a complex crystal structure characterized by hydrogen bonding interactions. Notably, the dihedral angle between the 6-oxo-1,6-dihydropyridine and benzene rings is approximately 88.1° , indicating a significant twist in the molecular conformation that influences its biological activity .

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit varying degrees of antimicrobial activity. A study on N-substituted phenyl chloroacetamides revealed that compounds with halogenated substituents on the phenyl ring showed enhanced efficacy against Gram-positive bacteria and pathogenic yeasts. The lipophilicity of these compounds facilitates their penetration through cell membranes, making them promising candidates for further investigation in antimicrobial therapies .

Anticancer Activity

The anticancer potential of sulfonamide derivatives has been explored extensively. For instance, compounds similar to 2-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide have demonstrated significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that specific substitutions on the phenyl ring enhance the anticancer properties. For example, compounds with electron-withdrawing groups have shown improved activity against cancer cells compared to their unsubstituted counterparts .

Anticonvulsant Activity

In addition to antimicrobial and anticancer properties, sulfonamide derivatives have been tested for anticonvulsant effects. A related compound exhibited protective effects in a picrotoxin-induced convulsion model, suggesting that the structural features of these compounds may contribute to their neuroprotective properties. The presence of specific functional groups appears critical in modulating their anticonvulsant efficacy .

Case Studies

Several studies have focused on the biological evaluation of related compounds:

- Antimicrobial Study : A series of N-substituted phenyl chloroacetamides were synthesized and screened for antimicrobial activity. Compounds with para-substituted halogens exhibited the highest activity against Gram-negative bacteria due to their enhanced lipophilicity .

- Anticancer Evaluation : In vitro tests revealed that a sulfonamide derivative demonstrated significant growth inhibition in various cancer cell lines, with IC50 values comparable to standard chemotherapeutic agents like doxorubicin. The presence of halogen substituents was crucial for enhancing cytotoxicity .

- Anticonvulsant Research : Compounds structurally related to 2-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide were tested in animal models for anticonvulsant activity, showing promise in reducing seizure frequency and severity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide, and how can reaction conditions be systematically optimized?

- Methodology : Begin with multi-step synthesis routes involving sulfonylation of the pyridazinone core and subsequent coupling with chlorobenzene derivatives. Use orthogonal protecting groups (e.g., benzyl or tert-butyl) to stabilize intermediates . Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) via Design of Experiments (DoE) approaches. Monitor purity at each stage using HPLC or GC-MS (as in ’s analytical protocols) .

Q. How can structural characterization of this compound be reliably performed, especially regarding stereochemistry and crystal packing?

- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) using software suites like WinGX and ORTEP for Windows (as noted in ) to resolve molecular geometry and hydrogen-bonding networks . Complement with NMR (¹H, ¹³C, 2D-COSY) and FTIR to confirm functional groups and regioselectivity.

Q. What in vitro assays are recommended for preliminary evaluation of its bioactivity, such as anti-inflammatory or anticancer potential?

- Methodology : Use cell-based assays (e.g., NF-κB inhibition for anti-inflammatory activity or MTT assays for cytotoxicity against cancer cell lines like HeLa or MCF-7). Reference protocols from structurally similar sulfonamide derivatives in and , which highlight dose-response curves and IC₅₀ calculations .

Q. How can purity and stability be assessed under varying storage conditions?

- Methodology : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products. Compare with protocols in , which emphasize solvent selection (e.g., methylene chloride:benzene mixtures) to prevent hydrolysis .

Advanced Research Questions

Q. What computational strategies are effective for predicting target interactions and structure-activity relationships (SAR)?

- Methodology : Use molecular docking (AutoDock Vina, Schrödinger Suite) to model binding to hypothetical targets (e.g., COX-2 or carbonic anhydrase isoforms). Validate predictions with mutagenesis studies or QSAR models, as discussed in ’s hybrid receptor-response approaches .

Q. How can contradictory data on bioactivity across studies be resolved?

- Methodology : Apply meta-analysis frameworks (e.g., ’s time-dependent effects model) to differentiate short-term vs. long-term outcomes. For example, short-term assays may show efficacy due to acute target inhibition, while long-term studies reveal toxicity from off-target effects . Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. cellular thermal shift assays).

Q. What experimental designs are robust for studying metabolic pathways and metabolite identification?

- Methodology : Use LC-MS/MS with stable isotope labeling (e.g., ¹³C or ²H) to trace metabolic products. Reference ’s isotopic labeling protocols for tracking sulfonamide derivatives in biological matrices . Pair with hepatocyte microsome assays to identify cytochrome P450-mediated modifications.

Q. How can crystallographic data inconsistencies (e.g., unit cell parameters) be addressed during structural refinement?

- Methodology : Apply the Rietveld method in WinGX to refine diffraction data, ensuring anisotropic displacement parameters are accurately modeled. Cross-check with spectroscopic data (e.g., Raman spectroscopy for lattice vibrations) to resolve ambiguities, as in ’s crystal structure report .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for reproducibility?

- Methodology : Implement Process Analytical Technology (PAT) tools (e.g., in-line FTIR or NIR) for real-time monitoring of reaction progression. Adopt Quality by Design (QbD) principles, including control of critical parameters like pH and mixing efficiency, as suggested in ’s synthesis optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.